molecular formula C25H27N3O3 B4938166 1-[(4-methoxyphenyl)methyl]-N-(4-pyridin-3-yloxyphenyl)piperidine-4-carboxamide

1-[(4-methoxyphenyl)methyl]-N-(4-pyridin-3-yloxyphenyl)piperidine-4-carboxamide

Cat. No.: B4938166
M. Wt: 417.5 g/mol
InChI Key: RTHWJTSKQJWTDC-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]-N-(4-pyridin-3-yloxyphenyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules, and is substituted with methoxyphenyl and pyridinyl groups, enhancing its chemical versatility and biological activity.

Preparation Methods

The synthesis of 1-[(4-methoxyphenyl)methyl]-N-(4-pyridin-3-yloxyphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The methoxyphenyl and pyridinyl groups are introduced through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents such as carbodiimides or acid chlorides.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[(4-Methoxyphenyl)methyl]-N-(4-pyridin-3-yloxyphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions vary based on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-[(4-Methoxyphenyl)methyl]-N-(4-pyridin-3-yloxyphenyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)methyl]-N-(4-pyridin-3-yloxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes, depending on the specific biological context.

Comparison with Similar Compounds

1-[(4-Methoxyphenyl)methyl]-N-(4-pyridin-3-yloxyphenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: This compound shares a similar piperidine core but differs in the substituents attached to the aromatic rings.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar methoxyphenyl group but differs in the overall structure and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-N-(4-pyridin-3-yloxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-30-22-8-4-19(5-9-22)18-28-15-12-20(13-16-28)25(29)27-21-6-10-23(11-7-21)31-24-3-2-14-26-17-24/h2-11,14,17,20H,12-13,15-16,18H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHWJTSKQJWTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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